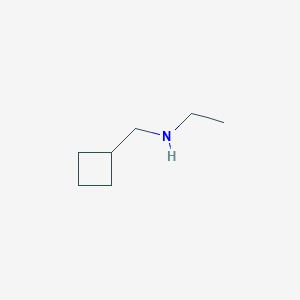
Trifluoroborate de potassium (2-fluorobiphényl-4-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a useful research compound. Its molecular formula is C12H8BF4K and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium (2-fluorobiphenyl-4-yl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (2-fluorobiphenyl-4-yl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Le trifluoroborate de potassium (2-fluorobiphényl-4-yl) est un produit spécialisé utilisé dans la recherche en protéomique. La protéomique implique l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé, en raison de sa stabilité et de sa réactivité, convient au marquage et à l'étude des protéines, ce qui peut aider à comprendre les maladies et à découvrir de nouveaux médicaments .
Réactions de couplage croisé de Suzuki–Miyaura
En chimie organique, la réaction de couplage croisé de Suzuki–Miyaura est une méthode largement utilisée pour générer des liaisons carbone-carbone. Les sels de trifluoroborate de potassium sont avantageux dans ces réactions car ils sont stables à l'air et à l'humidité, et ils réagissent dans des conditions où les acides boroniques et les esters traditionnels pourraient se décomposer .
Époxydation des alcènes
L'époxydation des liaisons C=C dans les alkyl- ou aryltrifluoroborates insaturés, comme le trifluoroborate de potassium (2-fluorobiphényl-4-yl), peut être réalisée avec une conversion et une sélectivité élevées. Ce processus est crucial pour la synthèse d'époxydes, qui sont des intermédiaires précieux dans la production de divers produits pharmaceutiques et produits chimiques fins .
Synthèse de boronates d'aryle fluorés
Les composés de trifluoroborate de potassium sont utilisés dans la synthèse de boronates d'aryle fluorés. Ces composés sont importants en synthèse organique, y compris le développement de nouveaux produits pharmaceutiques et agrochimiques. Les boronates d'aryle fluorés ont des applications dans la création de molécules bioactives contenant du fluor, un élément commun en chimie médicinale .
Études de stabilité
En raison de leur stabilité, les composés de trifluoroborate de potassium sont utilisés dans les études de stabilité. Les chercheurs peuvent utiliser ces composés pour étudier la stabilité de diverses structures chimiques dans différentes conditions, ce qui est essentiel pour le développement de médicaments stables et efficaces .
Développement de nouvelles méthodologies de synthèse
Les sels de trifluoroborate de potassium jouent un rôle essentiel dans le développement de nouvelles méthodologies de synthèse. Leur stabilité et leur réactivité permettent aux chimistes d'explorer de nouvelles voies et réactions qui pourraient conduire à des processus de synthèse chimique plus efficaces et durables .
Mécanisme D'action
Target of Action
Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, also known as Potassium trifluoro(2-fluorobiphenyl-4-yl)borate, is a specialty product used in proteomics research applications
Mode of Action
It’s known that this compound is used in proteomics research applications , which suggests it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a compound used in proteomics research , it’s likely to have effects at the molecular level, potentially influencing protein structure or function.
Propriétés
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWNGROMWKEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF4K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635757 |
Source


|
| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-57-3 |
Source


|
| Record name | Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)



